molecular formula C25H27N3O4S B3018591 4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-56-5

4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B3018591
CAS No.: 393834-56-5
M. Wt: 465.57
InChI Key: ZYBADLQNZLGRBC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Similar compounds have been found to target thiol proteases , which participate in intracellular degradation and turnover of proteins and have been implicated in tumor invasion and metastasis .

Mode of Action

It is believed to interact with its targets through a series of molecular interactions . The compound may bind to the active sites of its target proteins, leading to changes in their function.

Biochemical Pathways

The compound likely affects several biochemical pathways due to its interaction with thiol proteases . These enzymes are involved in various cellular processes, including protein degradation and turnover. By inhibiting these enzymes, the compound could potentially disrupt these processes, leading to downstream effects such as reduced tumor invasion and metastasis .

Pharmacokinetics

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound may have good bioavailability and can effectively reach its target sites in the body.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with multiple targets and pathways. One expected outcome is the inhibition of protein degradation and turnover due to the compound’s interaction with thiol proteases . This could potentially lead to reduced tumor invasion and metastasis .

Preparation Methods

The synthesis of 4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the pyridine ring: The pyridine moiety is introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Formation of the benzamide core: The benzamide structure is formed through amide bond formation reactions, typically using coupling reagents like EDCI or HATU.

    Ethoxylation: The ethoxy group is introduced via alkylation reactions using ethyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.

Scientific Research Applications

4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and cancer.

    Biological Research: The compound is used as a tool to study cellular pathways and molecular targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: Researchers use it to probe biological systems and understand the interactions between small molecules and biological macromolecules.

Comparison with Similar Compounds

Similar compounds to 4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide include:

    N-(4-(pyridin-3-yl)piperidin-1-yl)sulfonyl)benzamide: Lacks the ethoxy group, which may affect its solubility and bioavailability.

    4-ethoxy-N-(4-(piperidin-1-yl)sulfonyl)phenyl)benzamide: Lacks the pyridine ring, which may alter its binding affinity to molecular targets.

    N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide: Lacks the ethoxy group, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-2-32-22-12-8-19(9-13-22)25(29)27-21-10-14-23(15-11-21)33(30,31)28-17-4-3-7-24(28)20-6-5-16-26-18-20/h5-6,8-16,18,24H,2-4,7,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBADLQNZLGRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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